N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
Description
N'-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a hydrazide derivative synthesized via condensation reactions involving isonicotinic hydrazide and substituted carbonyl precursors. Structurally, it features a pyrrolidin-2,5-dione (succinimide) core substituted at position 1 with a 4-methylphenyl group and at position 3 with a pyridine-4-carbohydrazide moiety. This compound is part of a broader class of hydrazide derivatives investigated for their biological activities, including antimycobacterial, antifungal, and anticancer properties .
Properties
IUPAC Name |
N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-2-4-13(5-3-11)21-15(22)10-14(17(21)24)19-20-16(23)12-6-8-18-9-7-12/h2-9,14,19H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFDRSAANGVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide typically involves the reaction of 4-methylbenzaldehyde with isonicotinic acid hydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: Condensation of 4-methylbenzaldehyde with isonicotinic acid hydrazide.
Step 2: Cyclization to form the pyrrolidinyl ring.
Step 3: Purification of the final product through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the pyrrolidinone ring or the aryl/hydrazide groups. Examples include:
- N'-[(4-Methylphenyl)methylidene]pyridine-4-carbohydrazide (5d) : A hydrazone derivative with a methylidene linker instead of the succinimide core. Exhibits antimycobacterial activity with lower cytotoxicity .
- N'-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide : Substituted with a 2-phenylethyl group at position 1. Demonstrates distinct physicochemical properties (e.g., logP = 0.0625) .
- N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide : Features a 4-methoxyphenyl group and pyridine-3-carbohydrazide, altering hydrogen-bonding capacity .
Physicochemical Properties
A comparative analysis of physicochemical parameters is summarized below:
*Estimated based on .
†Assumed similar to analogue.
‡Calculated from molecular formula.
§Predicted via computational methods.
Antimycobacterial Activity
- Target Compound: Not directly tested in provided evidence, but analogues like 5d showed activity against Mycobacterium tuberculosis H37Rv with reduced cytotoxicity compared to isoniazid (INH) .
- N'-[(4-Chlorophenyl)methylidene]pyridine-4-carbohydrazide (5e) : Inactive at molar equivalents of INH’s MIC .
Antifungal Activity
- N'-[(E)-1-(4-Methylphenyl)ethylidene]pyridine-4-carbohydrazide : Exhibited moderate activity against Coccidioides posadasii (MIC = 16 µg/mL) .
Anticancer Activity
- N'-[1-(4-[2,5-Dioxophenyl])-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide (4) : Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 22.4 µM) and strong molecular docking affinity for AKT1 (−22.4 kcal/mol) .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., 5e ) reduce antimycobacterial efficacy .
- Hydrophobic Substituents : 4-Methylphenyl groups enhance membrane permeability (logP ~0.06–1.2) and reduce cytotoxicity .
- Pyrrolidinone Core: The succinimide moiety improves stability and hydrogen-bonding interactions with biological targets .
Biological Activity
N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a pyridine ring and a hydrazide functional group. The presence of the 2,5-dioxopyrrolidine moiety is significant as it contributes to the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the hydrazide group. The general synthetic pathway includes:
- Formation of the Dioxopyrrolidine : Starting from appropriate precursors, the dioxopyrrolidine structure is synthesized through cyclization reactions.
- Hydrazide Synthesis : The dioxopyrrolidine is then reacted with hydrazine derivatives to form the hydrazide linkage.
- Pyridine Functionalization : Finally, the pyridine ring is introduced or modified to complete the structure.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds related to this compound have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Effects : Studies highlight its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Comparative Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyridine-4-carbohydrazide | Contains a pyridine ring and hydrazide group | Antimicrobial activity |
| 2-Amino-5-methylpyridine | Similar nitrogen-containing heterocycle | Anticancer properties |
| 1-(4-Methylphenyl)urea | Urea derivative with phenyl substitution | Antimicrobial and anti-inflammatory effects |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner, with mechanisms involving mitochondrial pathways being implicated.
- Inflammation Models : Experimental models demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
